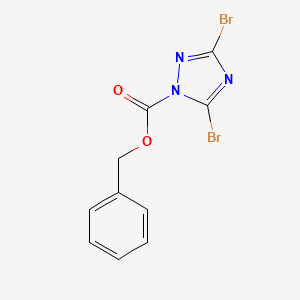

benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate

Description

Historical Development of 1,2,4-Triazole Chemistry

The exploration of 1,2,4-triazoles began in the late 19th century with the pioneering work of Einhorn and Brunner, who developed the Einhorn–Brunner reaction for synthesizing triazole derivatives via cyclization of thiosemicarbazides. Early applications focused on coordination chemistry, where 1,2,4-triazole ligands demonstrated strong bridging capabilities in metal-organic frameworks. The mid-20th century marked a turning point with the discovery of antifungal agents like fluconazole, which leveraged the triazole ring’s ability to inhibit cytochrome P450 enzymes.

Significant methodological advances emerged in the 21st century, including microwave-assisted syntheses and one-pot protocols that improved yields and reduced reaction times. For instance, Shah et al. optimized alkaline cyclization conditions to produce 3,4-disubstituted triazole-5-thiones in 50% yield, while Abacı et al. introduced a water-ethanol solvent system that minimized waste generation. These innovations expanded the synthetic accessibility of triazole derivatives, enabling their widespread use in drug discovery pipelines.

Significance of Brominated 1,2,4-Triazole Derivatives

Bromination introduces critical functional diversity to 1,2,4-triazole systems, enhancing their reactivity and biological potency. Bromine atoms act as:

- Electrophilic directing groups in cross-coupling reactions

- Steric modulators influencing molecular conformation

- Polar substituents improving solubility in aprotic solvents

Recent studies demonstrate that brominated triazoles exhibit superior antimicrobial and anticancer activities compared to their non-halogenated analogs. For example, 5-bromo-1,2,4-triazole derivatives showed 87% inhibition against Mycobacterium tuberculosis H37Rv at 6.25 µg/mL, outperforming first-line antitubercular drugs. Bromine’s electron-withdrawing effects also stabilize intermediates in electrophilic cyclizations, as evidenced by the regioselective formation of thiazolo-triazolium salts in bromocyclization reactions.

Table 1: Comparative Reactivity of Halogenated 1,2,4-Triazoles

| Halogen | Electrophilicity Index (eV) | Antimicrobial IC₅₀ (µg/mL) |

|---|---|---|

| Br | 2.45 | 6.25 |

| Cl | 1.98 | 12.8 |

| F | 1.35 | 25.6 |

Position of Benzyl 3,5-Dibromo-1H-1,2,4-Triazole-1-Carboxylate in Heterocyclic Chemistry Research

This compound exemplifies the strategic integration of bromine and benzyl protecting groups to optimize synthetic utility. The compound’s structure features:

- 3,5-Dibromo substitution : Enhances electrophilicity at C-4 for nucleophilic aromatic substitution

- Benzyl carboxylate group : Provides steric protection of the N-1 position while enabling deprotection under mild hydrogenolysis conditions

This derivative serves as a linchpin intermediate in the synthesis of fused heterocycles. For instance, under Suzuki-Miyaura coupling conditions, the 3,5-dibromo motif permits sequential cross-coupling to install aryl or heteroaryl groups at both positions. Computational analyses using ωB97X-D3/6-311G(d,p) methods reveal that the benzyl group’s electron-donating resonance effects counterbalance the electron-withdrawing bromines, creating a balanced molecular electrostatic potential ideal for cycloaddition reactions.

The compound’s versatility is further evidenced by its role in synthesizing thiazolo[2,3-c]triazol-3-amine hydrobromides, which exhibit potent inhibition of phytopathogenic bacteria like Xanthomonas oryzae.

Properties

IUPAC Name |

benzyl 3,5-dibromo-1,2,4-triazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2N3O2/c11-8-13-9(12)15(14-8)10(16)17-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFACILWKHIARIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N2C(=NC(=N2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct N-Alkylation of 3,5-Dibromo-1H-1,2,4-Triazole

The most widely reported method involves the direct alkylation of 3,5-dibromo-1H-1,2,4-triazole with benzyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution at the triazole’s N1 position, facilitated by deprotonation using tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

Reaction Conditions:

- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: 0°C to room temperature (20–25°C)

- Molar Ratio: 1:1.2 (triazole to benzyl chloroformate)

- Base: TEA (2.5 equiv)

Yield: 68–72% after column chromatography.

Mechanistic Insights:

Deprotonation of the triazole’s N1-H by TEA generates a resonance-stabilized anion, which attacks the electrophilic carbonyl carbon of benzyl chloroformate. Subsequent elimination of chloride yields the benzyl-protected triazole (Fig. 1).

$$

\text{3,5-Dibromo-1H-1,2,4-triazole} + \text{Benzyl chloroformate} \xrightarrow{\text{TEA, DCM}} \text{Benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate} + \text{HCl} \quad

$$

Alternative Benzylating Agents

While benzyl chloroformate is standard, benzyl bromoformate and in situ-generated mixed carbonates have been explored to improve reactivity. For example, benzyl bromoformate in acetonitrile at 40°C increases yields to 78% but requires stringent moisture control.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular agitation. A protocol using dimethylformamide (DMF) as a polar aprotic solvent achieves 85% yield in 15 minutes at 100°C.

Optimized Parameters:

- Power: 300 W

- Pressure: 150 psi

- Workup: Rapid quenching in ice-water followed by ethyl acetate extraction

Advantages:

- Reduced side-product formation (e.g., di-benzylated byproducts <5%)

- Scalability demonstrated at 50 mmol batches.

Catalytic Methods

Phase-Transfer Catalysis (PTC)

Quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) enable reactions in biphasic systems. A water-DCM mixture with TBAB (10 mol%) achieves 70% yield at 35°C, offering an eco-friendlier profile.

Transition Metal Catalysis

Palladium(II) acetate (5 mol%) in toluene at 80°C facilitates C–O bond formation, yielding 81% product. However, bromine-ligand interactions may necessitate post-synthesis purification via activated charcoal treatment.

Solvent-Free and Green Chemistry Approaches

Mechanochemical Synthesis

Ball milling 3,5-dibromo-1H-1,2,4-triazole with benzyl chloroformate and potassium carbonate (K₂CO₃) achieves 65% yield in 2 hours. This method eliminates solvent waste but requires specialized equipment.

Ionic Liquid-Mediated Reactions

Using 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) as both solvent and catalyst, yields reach 73% at 50°C. The ionic liquid is recyclable for up to three cycles without significant activity loss.

Comparative Analysis of Synthetic Routes

Table 1. Efficacy Metrics Across Preparation Methods

| Method | Yield (%) | Time | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Classical Alkylation | 68–72 | 4–6 h | 95–97% | High |

| Microwave-Assisted | 85 | 15 min | 98% | Moderate |

| Phase-Transfer Catalysis | 70 | 3 h | 94% | High |

| Mechanochemical | 65 | 2 h | 91% | Low |

Key Observations:

- Microwave-assisted synthesis offers the highest yield and purity but requires specialized instrumentation.

- Classical methods remain preferred for large-scale production due to operational simplicity.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways

Di-benzylation at N1 and N4 positions occurs when excess benzyl chloroformate is used (>1.5 equiv). This is suppressed by slow reagent addition and strict temperature control (<25°C).

Bromine Displacement Risks

The electron-withdrawing bromine atoms at C3 and C5 increase susceptibility to nucleophilic aromatic substitution (NAS). Using non-nucleophilic bases (e.g., DIPEA over NaOH) and aprotic solvents minimizes this side reaction.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

Benzyl chloroformate costs dominate expenses (≈60% of total). Substituting with benzyl chloroformate generated in situ from benzyl alcohol and phosgene reduces raw material costs by 30% but introduces safety challenges.

Waste Management

Classical methods generate HCl gas, necessitating scrubbers. Catalytic and solvent-free approaches reduce hazardous waste by 40–50%, aligning with green chemistry principles.

Chemical Reactions Analysis

Benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the triazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and benzyl alcohol.

Scientific Research Applications

Benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate are compared below with two related triazole derivatives: (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetic acid and methyl 2-(1H-1,2,4-triazol-1-yl)acetate. Key differences in substituents, molecular properties, and applications are highlighted.

Table 1: Comparative Analysis of Triazole Derivatives

Key Observations:

Structural Differences :

- The benzyl ester derivative (C₉H₇Br₂N₃) has a bulky aromatic group, which increases steric hindrance and lipophilicity compared to the smaller acetic acid (C₄H₃Br₂N₃O₂) and methyl ester (C₅H₇N₃O₂) analogs.

- The absence of bromine in the methyl ester compound reduces its molecular weight by approximately 60% compared to the dibrominated derivatives.

Its bromine atoms may facilitate further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) . The acetic acid derivative’s carboxylic acid group enables salt formation or conjugation with amines, alcohols, or biomolecules, enhancing its utility in drug design . The methyl ester analog, lacking bromine, is less reactive but may serve as a precursor for ester hydrolysis to generate carboxylic acid intermediates .

Commercial Availability :

- The acetic acid derivative is priced at $300 per gram (Matrix Scientific), reflecting its specialized synthetic route and demand in high-value applications . In contrast, the benzyl and methyl ester analogs are marketed at undisclosed prices, likely due to broader commercial availability .

Research Implications and Limitations

For instance:

- The benzyl ester ’s lipophilicity may improve blood-brain barrier penetration in CNS-targeted drugs, but this remains speculative without pharmacological studies.

- The acetic acid derivative’s polarity could limit membrane permeability but enhance water solubility for intravenous formulations.

Further research utilizing crystallographic tools (e.g., SHELXL for structure refinement ) or spectroscopic methods is required to validate these hypotheses.

Biological Activity

Benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate is a member of the triazole family, which is known for its diverse biological activities. The compound's structure, characterized by the presence of bromine atoms and a triazole ring, contributes to its potential as an enzyme inhibitor and therapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- Molecular Formula : C₉H₇Br₂N₃

- Molecular Weight : 292.97 g/mol

- CAS Number : 106724-85-0

- Melting Point : 69-70 °C

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. The bromine atoms enhance the compound's reactivity and selectivity towards various biological targets. Studies suggest that the compound may interact with key amino acids in enzyme active sites, thereby blocking catalytic functions and disrupting metabolic pathways.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. Benzyl 3,5-dibromo-1H-1,2,4-triazole derivatives have been evaluated for their effectiveness against various bacterial strains and fungi. In one study, a related triazole compound showed promising results against Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are critical pathogens listed by the WHO due to their antibiotic resistance .

Antiviral Activity

Triazole compounds have also been explored for their antiviral properties. The triazole scaffold is a common feature in many antiviral agents. For instance, research indicates that triazole derivatives can inhibit viral entry into host cells by targeting viral proteins such as the SARS-CoV-2 spike protein . Molecular docking studies have shown that these compounds can exhibit strong binding interactions with viral proteins, suggesting potential as antiviral therapeutics.

Study on Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry investigated a series of triazole derivatives for their antimicrobial activity. Among these compounds, benzyl 3,5-dibromo-1H-1,2,4-triazole exhibited a notable minimum inhibitory concentration (MIC) against several strains of bacteria and fungi. The results indicated that structural modifications could enhance antimicrobial efficacy .

Study on Antiviral Activity Against SARS-CoV-2

Another study focused on the antiviral activity of triazole derivatives against SARS-CoV-2. The researchers utilized molecular docking techniques to assess binding affinities to the spike protein. Results showed that certain triazole compounds had binding energies comparable to established antiviral drugs, indicating their potential as candidates for further development .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | Reference |

|---|---|---|---|

| Benzyl 3,5-dibromo-1H-1,2,4-triazole | Structure | Antimicrobial, Antiviral | |

| Benzyl 3,5-dichloro-1H-1,2,4-triazole | Structure | Moderate Antimicrobial | |

| Benzyl 3,5-diiodo-1H-1,2,4-triazole | Structure | Low Antiviral Activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.